4,4,5,5-Tetramethyl-2-(4-((methylthio)methyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is a boronic ester derivative. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is a versatile reagent in the field of organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane typically involves the reaction of 4-(methylsulfanyl)methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The boronic ester can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane involves the formation of a boronate complex with the target molecule. This complex facilitates the transfer of the boronic ester group to the target, enabling the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-{4-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Properties
Molecular Formula |
C14H21BO2S |
---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(methylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-13(2)14(3,4)17-15(16-13)12-8-6-11(7-9-12)10-18-5/h6-9H,10H2,1-5H3 |
InChI Key |
SKNPQEWTHWBCOQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC |
Origin of Product |
United States |
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